molecular formula C6H7BrN2O B13546929 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde CAS No. 2803863-68-3

3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde

Katalognummer: B13546929
CAS-Nummer: 2803863-68-3
Molekulargewicht: 203.04 g/mol
InChI-Schlüssel: PBAKAQGBUYYVQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that contains a pyrazole ring substituted with a bromine atom at the third position, an ethyl group at the first position, and an aldehyde group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require careful control of temperature and reaction time to achieve high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation Reactions: These reactions often require acidic or basic catalysts and solvents like ethanol or methanol.

Major Products

    Substitution Reactions: Products include various substituted pyrazoles.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.

    Condensation Reactions: Products include imines and hydrazones.

Wissenschaftliche Forschungsanwendungen

3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the design of probes and inhibitors for studying biological processes.

    Agrochemicals: It can be used in the synthesis of compounds with potential herbicidal or pesticidal activity.

Wirkmechanismus

The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds or participate in non-covalent interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-bromo-1-ethyl-1H-pyrazole-5-carboxylate: Similar structure but with an ester group instead of an aldehyde group.

Uniqueness

3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazole ring

Eigenschaften

CAS-Nummer

2803863-68-3

Molekularformel

C6H7BrN2O

Molekulargewicht

203.04 g/mol

IUPAC-Name

5-bromo-2-ethylpyrazole-3-carbaldehyde

InChI

InChI=1S/C6H7BrN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3

InChI-Schlüssel

PBAKAQGBUYYVQW-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=N1)Br)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.